molecular formula C20H17N3O3 B2973791 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one CAS No. 1020251-86-8

3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one

Cat. No.: B2973791
CAS No.: 1020251-86-8
M. Wt: 347.374
InChI Key: LTTCPQLJVCBFLQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one is a heterocyclic compound featuring a fused indenopyrazole core substituted with a tert-butyl group at position 3 and a 4-nitrophenyl group at position 1.

Properties

IUPAC Name

3-tert-butyl-1-(4-nitrophenyl)indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-20(2,3)19-16-17(14-6-4-5-7-15(14)18(16)24)22(21-19)12-8-10-13(11-9-12)23(25)26/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCPQLJVCBFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with tert-butyl hydrazine to form an intermediate hydrazone. This intermediate is then cyclized with indanone under acidic conditions to yield the desired indeno-pyrazolone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Amino derivatives.

    Substitution: Compounds with different alkyl or aryl groups replacing the tert-butyl group.

Scientific Research Applications

3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one is a pyrazole derivative that contains a tert-butyl group and a nitrophenyl substituent. The indeno[2,3-d]pyrazole structure gives the compound unique chemical behavior and potential reactivity for use in different applications. This compound is part of a class of heterocyclic compounds that are being studied for their pharmacological properties.

Scientific Research Applications
this compound is used in various fields, according to research:

  • Binding affinity studies Interaction studies focus on its binding affinity with different biological targets.
  • Pharmacological research Pyrazole derivatives have exhibited diverse biological activities.
  • Synthesis Synthesis typically involves multi-component reactions.

Several compounds share structural features or biological activities with this compound:

Compound NameStructure FeaturesUnique Properties
1-(4-Nitrophenyl)-3-methylpyrazoleContains a methyl groupExhibits strong antimicrobial activity
5-Methyl-1H-pyrazole-3-carboxylic acidCarboxylic acid substituentPotential anti-inflammatory effects
3-Acetyl-5-tert-butylpyrazoleAcetyl group presentEnhanced solubility

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indeno-pyrazolone core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key substituents of 3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one with related indenopyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Notable Functional Groups
This compound C₂₁H₁₈N₃O₃* ~360.4 tert-butyl (3), 4-nitrophenyl (1) Nitro, tert-butyl, ketone
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one C₁₄H₁₄N₂O 226.27 tert-butyl (3) Ketone
3-(tert-Butyl)-2-phenylindeno[3,2-c]pyrazol-4-one C₂₀H₁₈N₂O 302.37 tert-butyl (3), phenyl (2) Ketone, aryl
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-d]pyrazol-6-yl)(2-chloro-5-nitrophenyl)formamide C₂₂H₁₉ClN₄O₄ 438.86 tert-butyl (3), chloro-nitrobenzamide (6) Amide, nitro, chloro
(4Z)-3-(3,4-Dimethoxyphenyl)-N-methoxyindeno[1,2-c]pyrazol-4-imine C₁₉H₁₇N₃O₃ 335.40 3,4-dimethoxyphenyl (3), methoxyimine (4) Methoxy, imine

Note: Exact molecular formula and weight for the target compound are inferred from analogs; experimental validation is required.

Key Observations:
  • Solubility : The nitro group may reduce solubility in polar solvents compared to methoxy or tert-butyl-substituted derivatives.
  • Hydrogen Bonding: Unlike compounds with amide or imine groups (e.g., ), the target compound lacks H-bond donors, which could limit interactions in biological systems.
β-Adrenergic Blocking Activity

Indenopyrazole derivatives modified with hydroxyl-alkylamine side chains (e.g., compound 7b in ) exhibit potent β₁-adrenergic receptor antagonism. In contrast, the target compound lacks these side chains, suggesting reduced cardiac activity. However, the nitro group may confer unique bioactivity, such as antimicrobial or anti-inflammatory effects, which remain unexplored .

Biological Activity

3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one is a pyrazole derivative characterized by its unique indeno[2,3-d]pyrazole structure, which contributes to its significant biological activities. This compound has garnered attention in pharmacological research due to its potential as an anti-inflammatory, antitumor, and antimicrobial agent. In this article, we will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-component reactions, often utilizing starting materials such as pyrazole and various substituted phenyl groups. The reaction conditions can significantly influence the yield and purity of the final product.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways. For instance, studies have reported that related pyrazole derivatives can inhibit BRAF(V600E) and EGFR pathways, contributing to their antitumor activity .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various models. Molecular docking studies suggest that it interacts with inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for developing new anti-inflammatory drugs targeting chronic inflammatory diseases .

Antimicrobial Activity

Antimicrobial properties have also been observed in related pyrazole derivatives. For example, certain analogs have shown significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group in this compound is believed to enhance its antimicrobial activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The following table summarizes the key structural features and their corresponding biological activities:

Compound Structural Features Biological Activity
This compoundTert-butyl and nitrophenyl substituentsAntitumor, anti-inflammatory
1-(4-Nitrophenyl)-3-methylpyrazoleMethyl groupStrong antimicrobial activity
5-Methyl-1H-pyrazole-3-carboxylic acidCarboxylic acid substituentPotential anti-inflammatory effects

The presence of specific substituents significantly influences the compound's reactivity and biological activity.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Antitumor Efficacy : A study screening a library of pyrazole derivatives found that certain compounds exhibited over 90% inhibition of Mycobacterium growth, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that related compounds could reduce levels of pro-inflammatory cytokines in macrophage cultures, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Testing : Pyrazole derivatives were tested against various pathogens, showing promising results in inhibiting bacterial growth and suggesting their utility as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehydes and hydrazine derivatives. For example, substituted indenopyrazoles can be prepared by reacting 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one intermediates with hydrazine derivatives under reflux conditions in ethanol or acetic acid . Modifications to the nitro-phenyl or tert-butyl substituents require careful selection of starting aldehydes and optimization of reaction times (e.g., 6–12 hours) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/MS : To confirm molecular weight (302.37 g/mol) and purity (>95%) .
  • NMR Spectroscopy : For structural verification, focusing on aromatic proton environments and tert-butyl group signals (δ ~1.3 ppm for -C(CH₃)₃) .
  • Melting Point Analysis : Compare observed values (e.g., ~475°C) with literature data to assess crystallinity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Ventilation : Use mechanical exhaust systems to avoid inhalation of dust .
  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and safety goggles .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation due to limited toxicological data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the carbonic anhydrase (CA) inhibitory activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Use stopped-flow CO₂ hydration assays with recombinant human CA isoforms (e.g., hCA I/II). Monitor inhibition constants (Kᵢ) at pH 7.5 and 25°C, comparing results to reference inhibitors like acetazolamide .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance CA binding affinity, as seen in related sulfonamide derivatives .

Q. What strategies are effective in resolving contradictory bioactivity data across substituted indenopyrazole derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Test derivatives with methoxy, hydroxy, or trimethoxy groups to isolate electronic/steric effects on bioactivity .
  • Receptor Binding Studies : For β₁-adrenergic receptor antagonism (e.g., cardiac assays), compare IC₅₀ values of nitro-substituted analogs to oxime ether derivatives, which may show conflicting potency due to stereoelectronic differences .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with activity trends .

Q. What methodologies are recommended for analyzing the stability of this compound under experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 240°C) and identify degradation products .
  • Accelerated Stability Testing : Expose the compound to oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions, monitoring structural integrity via HPLC .
  • Light Sensitivity : Store in amber vials at -20°C if photoinstability is suspected, as nitro groups may promote photodegradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between indenopyrazole derivatives?

  • Methodological Answer :

  • Cell Line Specificity : Test cytotoxicity on multiple cell lines (e.g., HeLa vs. MCF-7) to identify tumor-selective mechanisms .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic cell death, which may explain variability in IC₅₀ values .
  • Solubility Considerations : Pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent interference in viability assays .

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